molecular formula C23H19ClN2O6 B12211610 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide

Cat. No.: B12211610
M. Wt: 454.9 g/mol
InChI Key: JUXURGSWJLGWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chromenone core, and a propanamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multiple steps, starting with the preparation of the oxazole and chromenone intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and a nitrile oxide. The chromenone core is often prepared via a Pechmann condensation reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

Once the intermediates are prepared, they are coupled through an amide bond formation reaction. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole
  • 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
  • (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate

Uniqueness

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is unique due to its combination of an oxazole ring, a chromenone core, and a propanamide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C23H19ClN2O6

Molecular Weight

454.9 g/mol

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]propanamide

InChI

InChI=1S/C23H19ClN2O6/c1-29-19-6-3-13(9-21(19)30-2)20-12-17(27)16-10-14(4-7-18(16)31-20)25-23(28)8-5-15-11-22(24)26-32-15/h3-4,6-7,9-12H,5,8H2,1-2H3,(H,25,28)

InChI Key

JUXURGSWJLGWJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.